molecular formula C38H64N2O5 B8626893 1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid CAS No. 27506-77-0

1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid

Cat. No. B8626893
CAS RN: 27506-77-0
M. Wt: 628.9 g/mol
InChI Key: BVDBOFQGOCRDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid is a useful research compound. Its molecular formula is C38H64N2O5 and its molecular weight is 628.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

27506-77-0

Product Name

1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid

Molecular Formula

C38H64N2O5

Molecular Weight

628.9 g/mol

IUPAC Name

1,3-bis(dodecoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C38H64N2O5/c1-4-7-9-11-13-15-17-19-21-26-30-44-32-39-35(41)38(6-3,34-28-24-23-25-29-34)36(42)40(37(39)43)33-45-31-27-22-20-18-16-14-12-10-8-5-2/h23-25,28-29H,4-22,26-27,30-33H2,1-3H3

InChI Key

BVDBOFQGOCRDII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCN1C(=O)C(C(=O)N(C1=O)COCCCCCCCCCCCC)(CC)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered phenobarbital sodium (25.4 g) was suspended at room temperature in 250 ml of dimethylformamide and 22.1 g of chloromethyldodecanyl ether was added to the suspension. The reaction mixture was stirred overnight and poured into 1 liter of ice-water; the mixture was then stirred for 3 hours and the waxy solid removed by filtration. The wet solid was dissolved in 150 ml of boiling ethanol; to the hot solution 1 g of activated carbon was added and the boiling solution was filtered through a Buchner funnel which contained a compacted layer of finely-divided diatomaceous silica. The filter cake was washed three times with 15 ml of ethanol and the hot solution together with the washings was allowed to cool overnight. The resulting crystals were filtered and recrystallized in the same manner as described for the first crystallization. There was obtained 13 g of N,N'-dilauryloxymethyl phenobarbital (also known as 1,3-dilauryloxymethyl-5-ethyl-5-phenyl barbituric acid), m.p. 48°-50°. When tested as described above the compound exhibited anticonvulsant activity against maximal electroshock, the peak activity occurring at 2 hours and the ED50 being about 50 mg/kg. The LD50 (oral) was determined to be greater than 500 mg/kg.
Name
phenobarbital sodium
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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